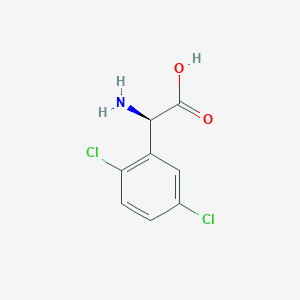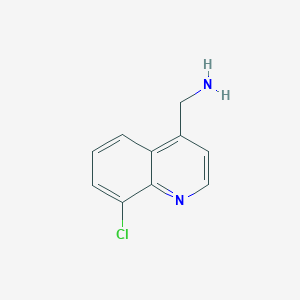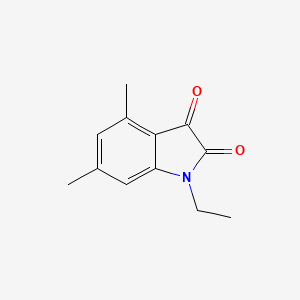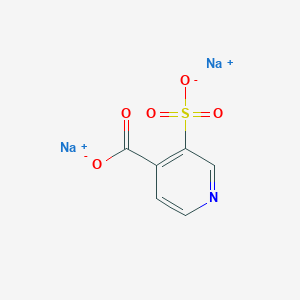
Sodium3-sulfonatoisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium3-sulfonatoisonicotinate is a chemical compound that belongs to the class of sulfonated aromatic compounds. It is characterized by the presence of a sulfonate group attached to the isonicotinic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-sulfonatoisonicotinate typically involves the sulfonation of isonicotinic acid. The reaction is carried out by treating isonicotinic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Sodium3-sulfonatoisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives. These products have significant applications in different chemical processes and industries.
科学研究应用
Sodium3-sulfonatoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Sodium3-sulfonatoisonicotinate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Sodium sulfonate: Similar in structure but lacks the isonicotinic acid moiety.
Sodium isonicotinate: Contains the isonicotinic acid moiety but lacks the sulfonate group.
Sodium sulfinate: Similar sulfonate group but different overall structure.
Uniqueness
Sodium3-sulfonatoisonicotinate is unique due to the combination of the sulfonate group and the isonicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C6H3NNa2O5S |
|---|---|
分子量 |
247.14 g/mol |
IUPAC 名称 |
disodium;3-sulfonatopyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO5S.2Na/c8-6(9)4-1-2-7-3-5(4)13(10,11)12;;/h1-3H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI 键 |
LWZCLCLFIUEADE-UHFFFAOYSA-L |
规范 SMILES |
C1=CN=CC(=C1C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



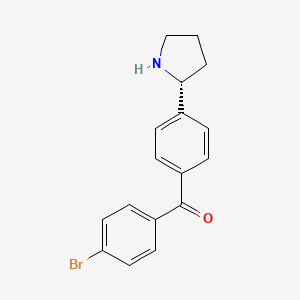
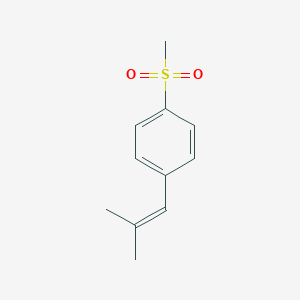

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)



![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)

